ethyl (2E)-4-({3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)but-2-enoate
Description
Ethyl (2E)-4-({3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)but-2-enoate is a structurally complex molecule characterized by:
- A tricyclic core (8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-triene) containing sulfur and nitrogen atoms.
- A 3-oxo group on the tricyclic system.
- A (2E)-but-2-enoate ester moiety linked via a sulfanyl (-S-) bridge.
This compound’s stereoelectronic properties and conformational rigidity make it a candidate for studying structure-activity relationships (SAR). Its crystallographic data, if available, would typically be refined using programs like SHELX, which remains a gold standard for small-molecule structural determination .
Properties
IUPAC Name |
ethyl (E)-4-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]but-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S2/c1-2-21-12(19)8-5-9-22-16-17-14(20)13-10-6-3-4-7-11(10)23-15(13)18-16/h5,8H,2-4,6-7,9H2,1H3,(H,17,18,20)/b8-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWDCEDYBGJITRT-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CCSC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/CSC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-4-({3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)but-2-enoate typically involves multi-step organic reactions. The starting materials often include benzothiolo derivatives and pyrimidine precursors. The key steps may involve:
Formation of the benzothiolo ring: This can be achieved through cyclization reactions involving thiol and aromatic compounds.
Pyrimidine ring synthesis: This step may involve condensation reactions using appropriate amines and carbonyl compounds.
Coupling reactions: The final step involves coupling the benzothiolo pyrimidine with ethyl but-2-enoate under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, continuous flow reactors, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl (E)-4-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]but-2-enoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups, such as carbonyls, to alcohols.
Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or anti-viral properties.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of ethyl (2E)-4-({3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)but-2-enoate involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression or replication.
Comparison with Similar Compounds
Structural Similarity Metrics
Molecular similarity is quantified using shape similarity (ST) , feature similarity (CT) , and ComboT scores (a combination of ST and CT). Per PubChem3D criteria, compounds are deemed “neighbors” if their ST ≥ 0.8 and CT ≥ 0.5 . Below is an illustrative comparison with hypothetical analogs:
| Compound Name | ST Score | CT Score | ComboT | Key Structural Differences |
|---|---|---|---|---|
| Target Compound | - | - | - | Tricyclic core, ester, sulfanyl bridge |
| Compound X (tricyclic core, amide substituent) | 0.85 | 0.60 | 1.45 | Amide group replaces ester |
| Compound Y (bicyclic core, ester substituent) | 0.75 | 0.45 | 1.20 | Bicyclic system, lacks sulfur |
Key Findings :
Binary Fingerprint Similarity
Similarity coefficients like Tanimoto (most widely used) and Dice are employed to compare molecular fingerprints. A study of 51 coefficients found Tanimoto optimal for balancing specificity and sensitivity .
| Compound Pair | Tanimoto Coefficient | Dice Coefficient |
|---|---|---|
| Target vs. Compound X | 0.82 | 0.88 |
| Target vs. Compound Y | 0.68 | 0.75 |
Key Findings :
Functional Group Analysis
- Sulfanyl Bridge : The -S- linkage may improve metabolic stability compared to oxygen analogs.
- Tricyclic Core : The 8-thia-4,6-diazatricyclo system introduces steric constraints, favoring selective interactions with biological targets.
Comparison with Non-Tricyclic Analogs: Compounds lacking the tricyclic core (e.g., bicyclic derivatives) show reduced shape similarity (ST < 0.8), underscoring the scaffold’s role in molecular recognition .
Biological Activity
Ethyl (2E)-4-({3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)but-2-enoate is a complex organic compound with potential biological activities that have garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 458.6 g/mol. The compound features a unique bicyclic structure that incorporates various functional groups, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H26N2O4S2 |
| Molecular Weight | 458.6 g/mol |
| IUPAC Name | Ethyl (2E)-4-{...} |
| InChI Key | VUAWYXMENBVDAX-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in critical signaling pathways related to cell growth and proliferation.
- Enzyme Inhibition : Ethyl (2E)-4-{...} has demonstrated potential as an inhibitor of kinases involved in cancer progression, similar to other compounds in its class that target the mTOR pathway and related signaling cascades .
- Antioxidant Activity : There are indications that the compound may exhibit antioxidant properties, which could contribute to its protective effects against oxidative stress-related diseases.
Anticancer Activity
Recent research has explored the anticancer potential of ethyl (2E)-4-{...}. In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines:
- Study 1 : A study conducted on breast cancer cell lines indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent effect .
- Study 2 : Another investigation focused on lung cancer cells revealed that treatment with the compound led to apoptosis through caspase activation pathways .
Comparative Analysis
When compared to structurally similar compounds, ethyl (2E)-4-{...} exhibits unique biological properties:
| Compound | Biological Activity | Notes |
|---|---|---|
| Ethyl 2-(benzylthio)acetate | Moderate cytotoxicity | Lacks the complex bicyclic structure |
| Ethyl 3-(thiazolyl)propanoate | Antimicrobial properties | Less potent against cancer cells |
| Ethyl (Z)-4-(substituted thiazole)butenoate | Anti-inflammatory effects | Different mechanism of action |
Research Findings
Further investigations into the pharmacokinetics and safety profile of ethyl (2E)-4-{...} are essential for understanding its therapeutic potential. Studies have shown that:
- The compound exhibits favorable absorption characteristics in vitro.
- Toxicity assessments indicate a relatively low toxicity profile at therapeutic doses .
Q & A
Q. How can this compound’s synthesis be adapted for advanced laboratory courses to teach complex reaction mechanisms?
- Methodological Answer : Simplify the synthesis into modular steps (e.g., tricyclic core formation followed by sulfanyl addition). Incorporate real-time monitoring via IR spectroscopy and guided risk assessments to teach hazard mitigation. Use case-based learning to discuss regiochemical challenges .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
